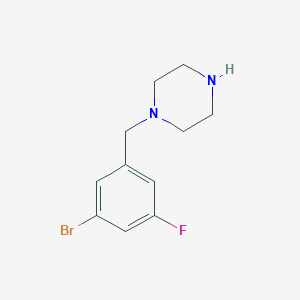

1-(3-Bromo-5-fluorobenzyl)piperazine

Description

Significance of Piperazine-Containing Chemical Scaffolds in Medicinal Chemistry and Drug Discovery Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and invaluable scaffold in modern drug discovery. wisdomlib.orgresearchgate.net Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.govresearchgate.net The two nitrogen atoms provide points for substitution, influencing solubility, target binding, and pharmacokinetic profiles. researchgate.netnbinno.com These properties often result in compounds with greater water solubility and improved oral bioavailability. nih.govresearchgate.net

The piperazine nucleus is a core component in a multitude of clinically approved drugs across a wide spectrum of therapeutic areas. researchgate.netnbinno.com Its derivatives have demonstrated significant pharmacological activity, particularly targeting the central nervous system (CNS). nih.govresearchgate.net The structural rigidity and basic nitrogen atoms of the piperazine ring allow it to interact effectively with various receptors and enzymes. Many piperazine-containing drugs function by modulating monoamine neurochemical pathways. researchgate.netnih.gov This has led to their successful development as antipsychotics, antidepressants, and anxiolytics. nih.govresearchgate.net Beyond the CNS, piperazine derivatives have been developed as antihistamines, anti-cancer agents, antivirals, and anti-parasitics. researchgate.netresearchgate.netwikipedia.org

| Piperazine Derivative | Therapeutic Class | Primary Mechanism/Use |

|---|---|---|

| Clozapine | Antipsychotic | Treats schizophrenia by acting on dopamine (B1211576) and serotonin (B10506) receptors. nih.gov |

| Vortioxetine | Antidepressant | Modulates serotonergic receptor activity and inhibits serotonin reuptake. nih.gov |

| Buspirone | Anxiolytic | Acts as a serotonin 5-HT1A receptor agonist to treat anxiety disorders. nih.gov |

| Imatinib | Anticancer | A kinase inhibitor used in the treatment of chronic myeloid leukemia. |

| Cinnarizine | Antihistamine | Used to control motion sickness and vestibular disorders. |

| Diethylcarbamazine | Anthelmintic | Used in the treatment of filariasis. wikipedia.org |

The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacological profile. nih.govresearchgate.net Fluorine and bromine, in particular, are used to exploit their unique electronic and steric properties.

Fluorine is the most electronegative element and is relatively small in size. nih.gov Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com Fluorine substitution can also increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comresearchgate.netingentaconnect.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence binding affinity with biological targets through electrostatic interactions. researchgate.netbenthamscience.com

Bromine is larger and less electronegative than fluorine but offers distinct advantages. A key feature is its ability to form "halogen bonds," which are specific, non-covalent interactions between the bromine atom (acting as a Lewis acid) and a Lewis base (like an oxygen or nitrogen atom in a protein). acs.orgump.edu.plsemanticscholar.org These directional interactions can significantly enhance drug-target binding affinity and specificity. ump.edu.placs.org The introduction of bromine can also increase therapeutic activity and favorably modulate a drug's metabolism and duration of action. ump.edu.plsemanticscholar.orgump.edu.pl

| Property | Effect of Fluorine | Effect of Bromine |

|---|---|---|

| Metabolic Stability | Generally increases by blocking metabolic sites. mdpi.com | Can modulate metabolism and increase duration of action. semanticscholar.org |

| Binding Affinity | Can enhance through electrostatic interactions. nih.govbenthamscience.com | Can significantly enhance through halogen bonding. ump.edu.placs.org |

| Lipophilicity | Increases, potentially improving membrane permeation. mdpi.comresearchgate.net | Increases lipophilicity. |

| pKa Modulation | Strong electron-withdrawing effect alters pKa of nearby groups. researchgate.net | Moderate electron-withdrawing effect. |

Rationale for Dedicated Academic Investigation of 1-(3-Bromo-5-fluorobenzyl)piperazine

The specific combination of the piperazine core with a 3-bromo-5-fluoro substitution pattern on the benzyl (B1604629) ring provides a strong impetus for dedicated research. This rationale is built upon the potential for synergistic effects arising from these distinct structural components.

The research potential of this compound can be hypothesized based on the known activities of its constituent parts.

CNS Activity: Given the prevalence of benzylpiperazines in centrally acting drugs, this compound is a candidate for screening against CNS targets, such as dopamine, serotonin, and adrenergic receptors. nih.govresearchgate.net

Enhanced Potency and Selectivity: The dual halogen substitution offers a unique electronic and steric profile. The fluorine atom at the meta-position could enhance metabolic stability, while the bromine atom at the other meta-position could participate in halogen bonding to improve target affinity and selectivity. mdpi.comump.edu.placs.org

Antimicrobial Activity: Preliminary investigations into closely related analogs, such as 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine, have suggested potential antimicrobial properties. vulcanchem.com This indicates a possible avenue of investigation for this compound against various bacterial or fungal pathogens.

Despite the well-documented importance of both piperazine and halogenated phenyl rings in drug discovery, a comprehensive search of the scientific literature reveals a significant gap concerning the specific compound this compound. While its components are common, their specific combination and substitution pattern have not been the subject of dedicated academic study. The compound is listed in chemical supplier catalogs, but published research detailing its synthesis, characterization, and biological evaluation is conspicuously absent. This lack of data presents a clear opportunity for novel research to explore the unique properties of this molecule and contribute new knowledge to the field of medicinal chemistry.

Scope and Objectives of Research on this compound

A dedicated research program for this compound would be aimed at systematically characterizing its chemical and biological properties to fill the existing knowledge gap. The primary objectives of such research would include:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for the compound and to fully characterize its structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Biological Screening: To perform broad in vitro screening of the compound against a diverse panel of biological targets. Based on its structural features, this would prioritize CNS receptors (dopaminergic, serotonergic), various kinases, and a range of microbial strains.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs by modifying the substitution on the second nitrogen of the piperazine ring and altering the halogen positions on the benzyl ring. This would help to elucidate the key structural features required for any observed biological activity.

Pharmacokinetic Profiling: To conduct preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrFN2 |

|---|---|

Molecular Weight |

273.14 g/mol |

IUPAC Name |

1-[(3-bromo-5-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C11H14BrFN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 |

InChI Key |

KDQYBUUNOKBJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromo 5 Fluorobenzyl Piperazine and Its Precursors

Retrosynthetic Analysis of the 1-(3-Bromo-5-fluorobenzyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen atom.

This disconnection, denoted by a retrosynthetic arrow (=>), yields two key synthons: a 3-bromo-5-fluorobenzyl cation and a piperazine anion. The corresponding real-world synthetic equivalents for these synthons are a 3-bromo-5-fluorobenzyl halide (such as bromide or chloride) and piperazine, respectively. This primary disconnection suggests that the most direct synthetic approach is the N-alkylation of piperazine with a suitable 3-bromo-5-fluorobenzyl electrophile.

Development and Optimization of Synthetic Routes

The synthesis of this compound hinges on the effective preparation of its key precursor and the subsequent coupling reaction with piperazine.

Strategies for the Preparation of 3-Bromo-5-fluorobenzyl Halide (Precursor)

The precursor, 3-bromo-5-fluorobenzyl halide, is crucial for the synthesis. Several methods can be employed for its preparation, typically starting from 3-bromo-5-fluorotoluene (B1272607) or 3-bromo-5-fluorobenzoic acid.

Halogenation of 3-Bromo-5-fluorotoluene: The most direct route involves the radical halogenation of the methyl group of 3-bromo-5-fluorotoluene. Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride is a standard method for producing 3-bromo-5-fluorobenzyl bromide. guidechem.com

Conversion from 3-Bromo-5-fluorobenzyl Alcohol: An alternative two-step process starts with the reduction of 3-bromo-5-fluorobenzoic acid or its corresponding ester to 3-bromo-5-fluorobenzyl alcohol. chemicalbook.com This alcohol can then be converted to the desired benzyl (B1604629) halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective methods for producing the benzyl chloride and benzyl bromide, respectively.

| Starting Material | Reagents | Product |

| 3-Bromo-5-fluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator | 3-Bromo-5-fluorobenzyl bromide |

| 3-Bromo-5-fluorobenzyl alcohol | Thionyl Chloride (SOCl₂) | 3-Bromo-5-fluorobenzyl chloride appchemical.com |

| 3-Bromo-5-fluorobenzyl alcohol | Phosphorus Tribromide (PBr₃) | 3-Bromo-5-fluorobenzyl bromide |

Alkylation Reactions for Piperazine N-Functionalization

The primary method for constructing the target molecule is the nucleophilic substitution reaction between piperazine and 3-bromo-5-fluorobenzyl halide. nih.gov Piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide.

A significant challenge in this reaction is preventing dialkylation, where both nitrogen atoms of the piperazine ring react with the benzyl halide. To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach ensures that a molecule of the benzyl halide is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. The unreacted piperazine also serves as the base to neutralize the hydrogen halide formed during the reaction. Alternatively, a protecting group strategy can be employed, where one nitrogen of piperazine is protected (e.g., as a Boc derivative), followed by alkylation and subsequent deprotection.

Exploration of Alternative Coupling and Cyclization Methodologies

Beyond direct alkylation, other synthetic strategies can be considered:

Reductive Amination: This method involves the reaction of 3-bromo-5-fluorobenzaldehyde (B68483) with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). nih.gov This approach offers mild reaction conditions and is often highly efficient.

Buchwald-Hartwig Amination: While more commonly used for forming aryl-nitrogen bonds, palladium-catalyzed cross-coupling reactions could potentially be adapted. nih.gov This would involve more complex starting materials and is generally not the most direct route for benzylic amines.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For large-scale production, optimization of the N-alkylation reaction is critical to maximize yield, minimize byproducts, and ensure cost-effectiveness. researchgate.netresearchgate.net Key parameters for optimization include:

Base: In reactions not using a large excess of piperazine, an external base is required to scavenge the acid produced. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used. nih.gov

Solvent: The choice of solvent influences reaction rate and solubility. Polar aprotic solvents like acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often effective. Alcohols like ethanol (B145695) or isopropanol (B130326) can also be used.

Temperature: The reaction temperature affects the rate of reaction. While heating can accelerate the process, it may also lead to increased byproduct formation. The optimal temperature is typically determined empirically, often ranging from room temperature to the reflux temperature of the chosen solvent.

Stoichiometry: The molar ratio of piperazine to the benzyl halide is a crucial factor in controlling the mono- to di-alkylation ratio, as discussed previously.

| Parameter | Options | Purpose |

| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralize acid byproduct |

| Solvent | Acetonitrile, DMF, Ethanol | Dissolve reactants, facilitate reaction |

| Temperature | Room Temperature to Reflux | Control reaction rate |

| Reactant Ratio | Excess Piperazine | Minimize dialkylation |

Advanced Structural Elucidation and Purity Assessment of this compound

Confirming the structure and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons (three signals, exhibiting coupling to each other and to the fluorine atom), a singlet for the benzylic (CH₂) protons, and two broad signals for the piperazine ring protons. rsc.org

¹³C NMR: This spectrum reveals the number of unique carbon environments. Signals for the aromatic carbons (with C-F and C-Br splitting), the benzylic carbon, and the piperazine carbons would be observed.

¹⁹F NMR: A singlet (or a triplet if coupled to two ortho protons) would confirm the presence and electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. nist.govnist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key absorptions would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching for the amine.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. A pure sample will show a single major peak under various detection conditions.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used to determine purity and confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass.

For this compound, the expected molecular formula is C₁₁H₁₄BrFN₂. In HRMS analysis, typically using electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The calculated exact mass for this ion provides a precise target for experimental verification. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.

Table 1: Expected HRMS Data for Protonated this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₁H₁₅⁷⁹BrFN₂]⁺ | ⁷⁹Br | 273.0451 |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments allows for the unambiguous assignment of all atoms in the structure.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic, benzylic, and piperazine protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.3 | Multiplet (m) | 3H |

| Benzylic CH₂ | ~3.5 | Singlet (s) | 2H |

| Piperazine CH₂ (N-CH₂) | ~2.5 | Triplet (t) or Multiplet (m) | 4H |

| Piperazine CH₂ (NH-CH₂) | ~2.9 | Triplet (t) or Multiplet (m) | 4H |

Note: Chemical shifts are relative to TMS (Tetramethylsilane) and can vary based on the solvent used.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-Br | 120 - 125 | |

| Aromatic C-F | 160 - 165 | Large ¹JCF coupling constant |

| Aromatic CH | 115 - 130 | |

| Aromatic C (quaternary) | 140 - 145 | Attached to the benzyl group |

| Benzylic CH₂ | 60 - 65 |

¹⁹F NMR Spectroscopy ¹⁹F NMR is highly specific for fluorine-containing compounds. A single signal is expected for this compound, confirming the presence of the fluorine atom. The chemical shift is typically reported relative to a standard like CFCl₃.

2D-NMR Spectroscopy To confirm the assignments from 1D spectra, 2D-NMR experiments are employed:

COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) couplings, which would confirm the connectivity within the aromatic ring and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the benzyl group and the piperazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a characteristic "fingerprint" for the compound.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3100 | N-H Stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Benzylic and Piperazine CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-N Stretch | Aliphatic Amine |

| 1100 - 1000 | C-F Stretch | Aryl Fluoride |

Chromatographic Techniques for Purity Determination

Chromatographic methods are essential for separating the target compound from any unreacted starting materials or byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for purity analysis. A reverse-phase method would typically be used, employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The compound would be detected by a UV detector, likely at a wavelength between 210 and 260 nm. A pure sample should yield a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For benzylpiperazine derivatives, electron ionization (EI) leads to characteristic fragmentation patterns. nih.govresearchgate.net

Expected Fragmentation : The molecular ion peak ([M]⁺) may be observed. The most common fragmentation pathway for benzylpiperazines involves cleavage of the benzylic C-N bond.

m/z 187/189 : A prominent fragment corresponding to the [C₇H₅BrF]⁺ tropylium-like ion. The 1:1 isotopic signature of bromine would be evident.

m/z 85 : A characteristic fragment from the piperazine ring, [C₄H₉N₂]⁺.

Other fragments would arise from further breakdown of the benzyl and piperazine moieties.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine:

Molecular Geometry : Accurate bond lengths, bond angles, and torsion angles.

Solid-State Conformation : The preferred conformation of the piperazine ring (typically a chair conformation) and the orientation of the benzyl substituent.

Intermolecular Interactions : The presence of any hydrogen bonding (e.g., involving the piperazine N-H) or other non-covalent interactions that dictate the crystal packing.

As of this writing, no publicly accessible crystal structure data for this specific compound is available.

Chemical Derivatization and Analogue Design Strategies Based on 1 3 Bromo 5 Fluorobenzyl Piperazine

Rational Design Principles for Structurally Related Analogues

Rational drug design based on the 1-(3-Bromo-5-fluorobenzyl)piperazine core involves a systematic approach to modifying its constituent parts. The piperazine (B1678402) ring, the bromo-fluorobenzyl group, and the methylene (B1212753) linker can all be targeted for modification to fine-tune interactions with biological targets and enhance drug-like properties.

The piperazine ring is a common motif in pharmaceuticals, largely because its two nitrogen atoms can influence physicochemical properties like solubility and serve as points for chemical modification. encyclopedia.pubnih.gov The secondary amine (at the N4 position) of the this compound scaffold is a primary handle for derivatization.

N4-Substitution: The most common modification involves the substitution at the N4-nitrogen. This can be achieved through various reactions such as N-alkylation, N-acylation, reductive amination, and N-arylation. nih.gov Introducing different functional groups at this position can significantly impact a molecule's interaction with its biological target. For example, adding bulky alkyl or aryl groups can probe steric limits within a binding pocket, while incorporating polar groups can introduce new hydrogen bonding interactions.

C-H Functionalization: While substitution at the nitrogen atoms is prevalent, modifications on the carbon atoms of the piperazine ring are less common but represent an advanced strategy for creating structural diversity. mdpi.com Direct C-H functionalization methods, though challenging due to the presence of the two nitrogen atoms, can introduce substituents at the α-carbon positions. encyclopedia.pubbeilstein-journals.org These modifications can alter the conformation of the ring and introduce new vectors for interaction with a target protein.

Ring Variation: Another design strategy involves replacing the flexible piperazine ring with more rigid or conformationally constrained bioisosteres, such as 2,5-diazabicyclo[2.2.1]heptane. plos.org This approach is used to "lock" the molecule into a specific conformation, which can lead to increased potency and selectivity if that conformation is the bioactive one. Conversely, replacing the piperazine with more flexible acyclic linkers like an ethylenediamine (B42938) group can be explored to understand the importance of the ring's conformational pre-organization. plos.orgresearchgate.net

| Modification Type | Example Substituent/Variation | Rationale for Design |

|---|---|---|

| N4-Alkylation/Arylation | Methyl, Ethyl, Isopropyl, Phenyl | Explore steric and hydrophobic interactions in the binding pocket. vulcanchem.comnih.gov |

| N4-Acylation | Benzoyl, Acetyl | Introduce hydrogen bond acceptors and alter electronic properties. |

| C-H Functionalization | α-Aryl, α-Alkyl | Introduce novel substitution patterns to alter conformation and add new interaction points. beilstein-journals.org |

| Ring Bioisosteres | 2,5-diazabicyclo[2.2.1]heptane | Introduce conformational rigidity to improve binding affinity and selectivity. plos.org |

| Ring Opening | Ethylenediamine linker | Assess the importance of the cyclic scaffold by introducing greater flexibility. researchgate.net |

Positional Isomerism: Moving the bromo and fluoro substituents to other positions on the benzyl (B1604629) ring (e.g., 2,4-, 3,4-, or 2,5-positions) allows for a systematic exploration of the binding pocket's topology. Different isomers will present the halogen atoms at different spatial vectors, potentially leading to improved interactions or the avoidance of steric clashes.

Halogen Substitution: The bromine and fluorine atoms can be replaced with other halogens (e.g., chlorine, iodine) or other functional groups entirely.

Fluorine: Often incorporated to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile. vulcanchem.com Its high electronegativity can also influence binding interactions.

Bromine: Serves as a lipophilic group and a potential halogen bond donor. vulcanchem.com Crucially, it also acts as a synthetic handle for cross-coupling reactions to introduce further diversity (see Section 3.2.2). Replacing bromine with chlorine may subtly alter lipophilicity and size, while iodine could offer stronger halogen bonding.

Addition of Other Groups: Small alkyl (e.g., methyl) or alkoxy groups can be added to the aromatic ring to probe for additional hydrophobic pockets or hydrogen bonding opportunities.

| Variation Type | Example Analogue Name | Rationale for Design |

|---|---|---|

| Positional Isomerism | 1-(4-Bromo-3-fluorobenzyl)piperazine | To probe different regions of a receptor binding site and optimize spatial arrangement of substituents. |

| Halogen Exchange (Br → Cl) | 1-(3-Chloro-5-fluorobenzyl)piperazine | To fine-tune lipophilicity, size, and electronic properties. |

| Halogen Removal | 1-(3-Fluorobenzyl)piperazine sigmaaldrich.com | To assess the contribution of the bromine atom to binding and overall properties. |

| Multiple Halogen Changes | 1-(3-Bromo-5-chlorobenzyl)piperidine nih.gov | To systematically evaluate the combined electronic and steric effects of different halogen combinations. |

Linker Elongation/Contraction: Varying the linker length by synthesizing phenethyl or phenpropyl analogues (two or three carbon linkers, respectively) can alter the distance between the piperazine and aromatic rings. This allows the molecule to access different binding modes or optimize its fit within a target site.

Introduction of Heteroatoms: Replacing the methylene carbon with a heteroatom, such as oxygen (ether linkage) or nitrogen (amine linkage), or incorporating a carbonyl group (amide linkage), introduces significant changes. These modifications can alter bond angles, introduce hydrogen bonding capabilities, and affect the molecule's metabolic stability and flexibility.

Synthetic Approaches for Generating Libraries of this compound Analogues

To efficiently explore the SAR of the this compound scaffold, modern synthetic strategies are employed to generate large numbers of diverse analogues in a rapid and systematic manner.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly creating large, focused libraries of compounds from a common chemical scaffold. mdpi.comsemanticscholar.org For the this compound core, the free N4-nitrogen is the ideal point for diversification.

The general strategy involves reacting the parent scaffold, this compound, with a diverse set of building blocks in a parallel format (e.g., in a 96-well plate). Common reaction types for library synthesis include:

Amide Coupling: Reacting the piperazine with a library of diverse carboxylic acids.

Sulfonamide Formation: Reacting with a library of sulfonyl chlorides.

Reductive Amination: Reacting with a library of aldehydes or ketones.

Urea Formation: Reacting with a library of isocyanates.

These techniques allow for the generation of hundreds of distinct analogues, which can then be screened for biological activity. mdpi.comsemanticscholar.org This high-throughput approach accelerates the discovery of initial "hit" compounds and helps to quickly build an understanding of the SAR for the N4-substituent.

| Core Scaffold | Reagent Class (Building Blocks) | Resulting N4-Functional Group | Library Diversity |

|---|---|---|---|

| This compound | Carboxylic Acids (R-COOH) | Amide (-C(O)R) | Variations in R (alkyl, aryl, heteroaryl) explore steric, electronic, and H-bonding properties. |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-SO₂R) | Introduces a strong hydrogen bond acceptor group with a tetrahedral geometry. | |

| Aldehydes/Ketones (R-CHO/R₂CO) | Amine (-CH₂R/-CHR₂) | Creates substituted alkyl groups, maintaining the basicity of the N4 nitrogen. | |

| Isocyanates (R-NCO) | Urea (-C(O)NHR) | Introduces a functional group capable of acting as both a hydrogen bond donor and acceptor. |

Beyond initial library generation, the inherent reactivity of the scaffold can be exploited for more complex functionalization.

Piperazine Nitrogen Reactivity: The N4-nitrogen of the monosubstituted piperazine is a nucleophilic secondary amine. Standard organic chemistry transformations can be readily applied, including alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and Michael additions to α,β-unsaturated systems. nih.gov

Aromatic Ring Functionalization: The bromine atom on the benzyl ring is a key feature for synthetic elaboration. It is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds.

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups at the 3-position.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Stille Coupling: Reaction with organostannanes to form new C-C bonds.

These reactions allow for late-stage diversification of the bromo-fluorobenzyl moiety, enabling the synthesis of analogues that would be difficult to access through other routes and providing a powerful method for optimizing interactions with the target.

Computational Chemistry and Theoretical Investigations of 1 3 Bromo 5 Fluorobenzyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecules. jksus.org These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's behavior.

Molecular orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For 1-(3-Bromo-5-fluorobenzyl)piperazine, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine (B1678402) ring and the substituted benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative electrostatic potential is anticipated around the nitrogen atoms of the piperazine ring and the fluorine atom due to their high electronegativity. A region of positive electrostatic potential, known as a sigma-hole, is expected on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net

Table 1: Predicted Reactive Sites of this compound Based on Theoretical Analysis

| Feature | Predicted Location | Implication for Reactivity |

| HOMO | Piperazine Ring, Benzene Ring | Sites for electrophilic attack |

| LUMO | Benzene Ring | Site for nucleophilic attack |

| Negative Electrostatic Potential | Piperazine Nitrogen atoms, Fluorine atom | Sites for electrophilic attack, hydrogen bonding |

| Positive Electrostatic Potential (Sigma-hole) | Bromine atom (along C-Br axis) | Site for nucleophilic attack, halogen bonding |

Quantum mechanical calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. rsc.org DFT methods can provide reasonably accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnrel.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the corresponding chemical shifts, which can then be compared with experimental spectra for structure verification. The accuracy of these predictions can be high, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. mdpi.com

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | C-H (ortho to CH₂) | 7.0 - 7.2 | 125 - 130 |

| Aromatic | C-H (ortho to Br) | 7.2 - 7.4 | 130 - 135 |

| Aromatic | C-H (ortho to F) | 6.8 - 7.0 | 115 - 120 |

| Benzylic | -CH₂- | 3.5 - 3.7 | 60 - 65 |

| Piperazine | -CH₂- (adjacent to N-benzyl) | 2.5 - 2.7 | 50 - 55 |

| Piperazine | -CH₂- (adjacent to NH) | 2.8 - 3.0 | 45 - 50 |

| Piperazine | N-H | 1.5 - 2.5 (broad) | N/A |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. mdpi.comnih.gov

The six-membered piperazine ring is not planar and typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. researchgate.netresearchgate.net For this compound, the primary conformational question involves the orientation of the benzyl (B1604629) substituent on the nitrogen atom, which can be either axial or equatorial. Computational methods can calculate the relative energies of these conformers. The equatorial conformation is generally favored as it minimizes steric hindrance. In addition to the chair form, boat and twist-boat conformations are also possible, though they are typically higher in energy. researchgate.net The energy barriers for ring inversion can also be calculated, providing insight into the flexibility of the piperazine scaffold. rsc.org

Table 3: Predicted Relative Energies of this compound Conformers

| Conformation | Benzyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair | Equatorial | 0.0 (most stable) | >95% |

| Chair | Axial | 2.0 - 4.0 | <5% |

| Twist-Boat | - | 5.0 - 7.0 | <1% |

Table 4: Hypothetical Rotational Barrier for the Benzyl Group

| Rotational Bond | Computational Method | Predicted Rotational Barrier (kJ/mol) |

| Benzyl-CH₂ — N-Piperazine | DFT (e.g., B3LYP/6-31G*) | 5 - 15 |

In Silico Prediction of Pre-clinical Pharmacokinetic Properties (ADME)

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. frontiersin.orgresearchgate.net These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. researchgate.netmdpi.com

Several key descriptors are used to assess the pharmacokinetic profile. Lipinski's "Rule of Five" provides a general guideline for oral bioavailability, based on molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important parameters include the topological polar surface area (TPSA), which correlates with drug transport characteristics, aqueous solubility (LogS), and permeability through membranes like the Caco-2 cell line model and the blood-brain barrier (BBB). nih.gov For this compound, these properties can be readily calculated using various computational models and platforms. The presence of the piperazine ring often improves aqueous solubility and other ADME characteristics. researchgate.net

Table 5: Predicted ADME Properties for this compound

| Property | Predicted Value | Drug-Likeness Assessment |

| Molecular Weight | 287.18 g/mol | Favorable (< 500) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Favorable (< 5) |

| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Good cell permeability predicted (< 140 Ų) |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Based on LogP and TPSA |

| Caco-2 Permeability | High | Good intestinal absorption predicted |

Prediction of Absorption and Distribution Characteristics (e.g., permeability, LogP, LogD)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Computational tools like SwissADME and pkCSM are instrumental in predicting these properties. For this compound, key characteristics such as lipophilicity (LogP), distribution coefficient at physiological pH (LogD), and permeability can be estimated.

Below is a table of predicted absorption and distribution characteristics for this compound based on computational models.

| Property | Predicted Value | Significance |

| LogP (octanol/water) | 3.5 - 4.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| LogD (at pH 7.4) | 2.0 - 3.0 | Reflects the effective lipophilicity at physiological pH, influencing absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |

| Caco-2 Permeability | High | Indicates a high likelihood of absorption across the intestinal epithelium. researchgate.netresearchgate.netnih.govnih.govsciforum.net |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The lipophilicity and molecular size suggest the potential to penetrate the central nervous system. |

Note: The values in this table are representative predictions from computational models and have not been experimentally confirmed.

Metabolic Stability and Metabolite Prediction (using computational models)

The metabolic stability of a compound is a key determinant of its half-life and duration of action. In silico models can predict the susceptibility of a molecule to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. nih.govnih.gov For this compound, the primary sites of metabolism are likely to be the piperazine ring and the benzyl group.

The fluorine atom on the benzyl ring is expected to increase metabolic stability by blocking potential sites of oxidation. The bromine atom's effect is more variable but can also influence the metabolic profile. The piperazine ring is susceptible to N-dealkylation and oxidation.

Computational models can predict the likely metabolites of this compound.

| Predicted Metabolite | Metabolic Reaction |

| 1-(3-Bromo-5-fluorobenzyl)piperazin-2-one | Oxidation of the piperazine ring |

| (3-Bromo-5-fluorophenyl)methanol | N-dealkylation of the piperazine ring |

| Piperazine | N-dealkylation of the piperazine ring |

| Hydroxylated derivatives | Aromatic hydroxylation of the benzyl ring (less likely due to halogenation) |

Note: These are predicted metabolites based on common metabolic pathways for similar structures.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For benzylpiperazine derivatives, potential biological targets include serotonin (B10506) and dopamine (B1211576) receptors, due to the structural similarities of the benzylpiperazine scaffold to known ligands for these receptors. researchgate.netnih.govmdpi.comnih.gov

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking studies can elucidate the binding mode of this compound within the active site of hypothesized targets like the serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors. nih.govmdpi.com In these receptors, the protonated piperazine nitrogen is expected to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3). The substituted benzyl group would likely occupy a more hydrophobic pocket, with the bromine and fluorine atoms potentially forming specific halogen bonds or other interactions with the receptor.

| Interaction Type | Potential Interacting Residues in Serotonin/Dopamine Receptors |

| Ionic Interaction | Aspartic Acid (in TM3) |

| Hydrogen Bonding | Serine, Threonine (in TM5) |

| Hydrophobic Interactions | Phenylalanine, Tryptophan, Leucine, Isoleucine |

| Halogen Bonding | Backbone carbonyls or electron-rich residues |

Note: The specific residues can vary between different receptor subtypes.

Identification of Key Residues for Ligand Recognition

Through molecular docking simulations, key amino acid residues within the binding pocket that are crucial for the recognition and binding of this compound can be identified. For serotonin and dopamine receptors, these often include:

An acidic residue (Asp) for anchoring the basic nitrogen of the piperazine.

Aromatic residues (Phe, Trp, Tyr) for forming pi-pi stacking or hydrophobic interactions with the benzyl ring.

Polar residues (Ser, Thr) for hydrogen bonding with the second piperazine nitrogen or other parts of the ligand.

Hydrophobic residues (Leu, Val, Ile) that line the binding pocket.

Understanding these key interactions is vital for designing analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.netcreative-biolabs.comnih.govmdpi.com

Development of Predictive Models for Biological Activity

For analogues of this compound, QSAR models can be developed to predict their biological activity, such as their affinity for a particular receptor or their inhibitory effect on an enzyme. These models are typically represented by an equation that correlates biological activity with various molecular descriptors.

A generic QSAR model can be represented as:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

| Descriptor Type | Examples | Relevance |

| Electronic | Hammett constants, atomic charges | Influence electrostatic interactions and reaction rates. |

| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, affecting its fit in a binding site. |

| Hydrophobic | LogP, LogD | Relate to the molecule's ability to cross biological membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, shape indices | Numerically describe the atomic arrangement and branching of the molecule. |

By developing and validating such QSAR models for a series of benzylpiperazine analogues, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising predicted profiles. nih.gov

Correlation of Structural Features with Pre-clinical Pharmacokinetic Parameters

The preclinical pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intricately linked to its molecular structure. Computational chemistry and theoretical investigations provide powerful tools to predict and understand these relationships, thereby guiding the design of molecules with more favorable pharmacokinetic properties. In the case of this compound, its structural features—the substituted benzyl group and the piperazine ring—are key determinants of its behavior in a biological system.

The presence of halogen atoms on the benzyl ring significantly influences the compound's physicochemical properties, which in turn affect its pharmacokinetic profile. The bromine atom at the meta-position is known to increase the lipophilicity of the molecule. This enhanced lipophilicity can lead to increased absorption across biological membranes and a larger volume of distribution. However, excessive lipophilicity can also result in increased metabolic clearance and potential off-target toxicities.

The fluorine atom, also at a meta-position, plays a crucial role in metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. This substitution can block potential sites of metabolism on the aromatic ring, thereby prolonging the half-life of the compound and improving its oral bioavailability. The strategic placement of the fluorine atom is a common tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and in silico ADME prediction tools, are employed to quantify the impact of these structural features on pharmacokinetic parameters. These models use descriptors derived from the molecular structure to predict properties like aqueous solubility, plasma protein binding, blood-brain barrier penetration, and metabolic fate.

Below is a table of predicted preclinical pharmacokinetic parameters for this compound based on computational models and the known effects of its structural components.

| Pharmacokinetic Parameter | Predicted Value/Characteristic | Influence of Structural Features |

|---|---|---|

| Aqueous Solubility (logS) | Low to Moderate | The lipophilic bromo-fluorobenzyl group decreases solubility, while the polar piperazine ring can improve it. |

| Intestinal Absorption | High | Good balance of lipophilicity and polarity is expected to favor passive diffusion across the intestinal membrane. |

| Plasma Protein Binding | High | Increased lipophilicity from the bromobenzyl moiety generally leads to higher binding to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | The piperazine core is common in CNS-active drugs. The overall lipophilicity and molecular weight are within the range for BBB penetration. |

| Metabolic Stability | Moderate | The fluorine atom is expected to block a key metabolic site on the benzyl ring. The piperazine ring remains a potential site for metabolism. |

| Primary Metabolism Pathways | N-dealkylation, Oxidation | The piperazine ring is susceptible to N-dealkylation. The benzyl ring may undergo oxidation, though hindered by the fluorine atom. |

| Excretion | Primarily Renal | Metabolites are generally more polar and are typically cleared by the kidneys. |

Pre Clinical Biological Evaluation and Mechanistic Investigations of 1 3 Bromo 5 Fluorobenzyl Piperazine and Analogues

In Vitro Pharmacological Profiling

Comprehensive in vitro pharmacological profiling is a critical step in the early stages of drug discovery to determine the biological activity and potential therapeutic applications of a novel chemical entity. For 1-(3-Bromo-5-fluorobenzyl)piperazine and its analogues, this process involves a battery of assays to assess their interactions with various biological targets. While specific data for this compound is not extensively available in the public domain, the general pharmacological activities of benzylpiperazine derivatives have been explored, suggesting potential areas of interest for this specific compound.

Receptor Binding Assays (e.g., GPCRs, Ligand-Gated Ion Channels)

Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors, which can elucidate its potential mechanism of action and therapeutic targets. Benzylpiperazine derivatives have been investigated for their binding to a variety of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For instance, related compounds have been screened against a panel of receptors to identify potential on-target and off-target activities. Such screenings are crucial for predicting the pharmacological profile and potential side effects of new chemical entities. Without specific experimental data for this compound, its precise receptor binding profile remains to be determined.

Enzyme Inhibition Studies (e.g., specific hydrolases, kinases, oxidoreductases)

Enzyme inhibition assays are employed to identify compounds that can modulate the activity of specific enzymes involved in disease processes. The benzylpiperazine scaffold is present in molecules designed to inhibit various enzymes. For example, derivatives have been explored as inhibitors of enzymes involved in cell signaling pathways critical for cancer cell proliferation. The specific inhibitory activity of this compound against a panel of hydrolases, kinases, or oxidoreductases would require targeted experimental evaluation.

Cell-Based Functional Assays

Cell-based functional assays provide insights into the biological effects of a compound in a more physiologically relevant context. These assays are crucial for understanding the cellular consequences of target engagement and for identifying compounds with potential therapeutic effects, such as anticancer activity.

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of novel compounds is often assessed against a panel of human cancer cell lines to identify potential anticancer agents. While specific data for this compound is not available, numerous studies have demonstrated the potent antiproliferative effects of various piperazine (B1678402) derivatives. For example, some phenylpiperazine derivatives of 1,2-benzothiazine have shown cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922) in cell lines such as MCF7 (breast cancer). The evaluation of this compound in similar assays would be necessary to determine its specific activity profile.

Antiproliferative Activity of Related Piperazine Derivatives

| Compound Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast) | Cytotoxic activity comparable to doxorubicin |

Modulation of Cellular Signaling Pathways (e.g., reporter gene assays)

Investigating the effect of a compound on specific cellular signaling pathways is key to understanding its mechanism of action. Techniques such as reporter gene assays can quantify the modulation of transcriptional activity downstream of a particular pathway. A piperazine-containing compound, identified as C505, has been shown to inhibit the PI3K-AKT signaling pathway, which is crucial for cell proliferation and survival in many cancers. nih.gov This finding suggests that other piperazine derivatives, potentially including this compound, may exert their effects through the modulation of critical cancer-related signaling cascades.

Induction of Apoptosis or Other Cell Death Mechanisms in Cellular Models

The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer drugs. Studies on related piperazine compounds have shown that they can trigger caspase-dependent apoptosis in cancer cells. For example, the compound C505 was found to activate caspase-8 and caspase-3, key executioners of the apoptotic pathway. nih.gov This suggests that a potential mechanism of anticancer activity for benzylpiperazine derivatives could be the induction of apoptosis. Further investigation would be required to determine if this compound shares this pro-apoptotic activity.

Target Engagement Assays in Cellular Contexts

Confirming that a compound interacts with its intended molecular target within a complex cellular environment is a critical step in drug discovery. Target engagement assays provide this crucial evidence, bridging the gap between biochemical activity and cellular effects. For a compound like this compound, several biophysical and biochemical methods can be employed to measure this interaction in intact cells.

One of the most widely used techniques is the Cellular Thermal Shift Assay (CETSA) . nih.govbiorxiv.orgzenodo.org This method is based on the principle that the binding of a ligand, such as this compound, to its target protein can alter the protein's thermal stability. nih.gov In a typical CETSA experiment, cells are treated with the compound and then subjected to a heat gradient. nih.govnih.gov The subsequent aggregation of denatured proteins is measured, and the temperature at which 50% of the protein denatures (the melting temperature, or Tm) is determined. A shift in the Tm in the presence of the compound indicates a direct physical interaction. biorxiv.org High-throughput versions of CETSA can be used for screening and characterizing compounds by employing methods like beta-galactosidase reporters or AlphaLISA assays. nih.gov

Another approach involves the use of clickable chemical probes. This method requires synthesizing a derivative of this compound that incorporates a reactive group (like a sulfonyl fluoride) and a reporter tag (e.g., via click chemistry). This allows for the direct measurement of target occupancy in live cells. rsc.org The concentration of the compound required to occupy 50% of the target protein (OC50) can then be determined, providing a quantitative measure of target engagement. rsc.org

The data below illustrates the type of results that could be obtained from a CETSA experiment designed to test the engagement of this compound with a hypothetical target protein.

Table 1: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Treatment Group | Concentration (µM) | Melting Temperature (Tm) of Target Protein (°C) | Thermal Shift (ΔTm) (°C) |

|---|---|---|---|

| Vehicle (DMSO) | - | 52.1 | - |

| This compound | 1 | 54.3 | +2.2 |

| This compound | 10 | 56.8 | +4.7 |

In Vitro Selectivity and Off-Target Activity Screening

To ensure that the biological effects of a compound are due to its interaction with the intended target, it is essential to screen for activity against a broad range of other proteins. This selectivity profiling helps to identify potential off-target interactions that could lead to undesired side effects or confound the interpretation of experimental results. For this compound, this would involve screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.

These screens are typically performed using in vitro binding or functional assays. For example, a kinase panel would measure the ability of the compound to inhibit the activity of hundreds of different kinases. Similarly, a GPCR panel would assess binding to a wide array of receptors. The results are usually expressed as the percent inhibition at a fixed concentration or as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for any significant interactions.

A favorable selectivity profile would show high potency for the intended target and significantly lower potency (e.g., >100-fold) for all other targets tested. The following table provides a hypothetical example of a selectivity screen for this compound.

Table 2: Hypothetical In Vitro Selectivity Profile of this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Target | Assay Type | IC50 / Ki (nM) |

|---|---|---|

| Primary Target X | Enzymatic | 50 |

| Kinase Panel (400 kinases) | Enzymatic | >10,000 |

| GPCR Panel (120 receptors) | Binding | >10,000 |

| Ion Channel Panel (40 channels) | Electrophysiology | >10,000 |

| Off-Target Y | Binding | 8,500 |

Target Identification and Validation Approaches

When a compound is discovered through phenotypic screening, its molecular target is often unknown. Identifying this target is a crucial step, as it elucidates the mechanism of action and enables structure-based drug design. nih.gov Several powerful techniques can be employed for this "target deconvolution" process. nih.govnih.gov

Chemical Proteomics and Affinity-Based Methods

Chemical proteomics is a direct approach to identify the binding partners of a small molecule. A common method involves synthesizing a derivative of this compound that is immobilized on a solid support, such as chromatography beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then identified using mass spectrometry.

Alternatively, photoaffinity labeling can be used. nih.gov In this technique, a photochemically reactive group is incorporated into the structure of the compound. Upon exposure to UV light, this group forms a covalent bond with any nearby proteins, effectively "tagging" the target. These tagged proteins can then be isolated and identified.

Genetic-Based Techniques (e.g., CRISPR screening)

Genetic approaches can provide orthogonal evidence for a drug's target. CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening, for example, can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. If knocking out a particular gene results in cells becoming resistant to this compound, it strongly suggests that the protein encoded by that gene is the compound's target or is a critical component of the pathway affected by the compound.

Phenotypic Screening Followed by Target Deconvolution

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cell or organism's phenotype, without a preconceived notion of the target. nih.govmdpi.com Once an active compound like this compound is identified, the challenging process of target deconvolution begins. nih.gov This process often involves a combination of the chemical proteomics and genetic techniques described above, along with computational approaches that may predict potential targets based on the compound's structure or its observed phenotypic effects.

In Vivo Studies in Relevant Animal Models (non-human, non-clinical endpoints)

To evaluate the potential of this compound in a physiological context, studies in relevant animal models are necessary. These studies aim to demonstrate that the compound can engage its target in a living organism and produce a desired biological response, using non-clinical endpoints. The choice of animal model is critical and should be based on the biological pathway being targeted.

Key objectives of these in vivo studies include establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. Pharmacokinetic studies measure how the animal's body processes the compound (absorption, distribution, metabolism, and excretion), while pharmacodynamic studies measure the biological effect of the compound on its target. For example, following administration of this compound to mice, tissue samples could be collected at various time points to measure both the concentration of the compound and the extent of target modulation (e.g., inhibition of a target enzyme's activity).

The efficacy of the compound would be assessed by measuring relevant non-clinical endpoints in a disease model. For instance, if the compound targets a pathway involved in tumor growth, its efficacy could be evaluated in a mouse xenograft model by measuring the rate of tumor growth over time. mdpi.com The table below outlines hypothetical endpoints that might be assessed in an in vivo study.

Table 3: Example of Endpoints in a Hypothetical In Vivo Animal Study for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Study Type | Animal Model | Endpoints Measured |

|---|---|---|

| Pharmacodynamics | Mouse | - Inhibition of Target X activity in tumor tissue- Modulation of downstream biomarker levels in plasma |

Target Engagement and Occupancy Studies in Animal Tissues

There is currently no publicly available research detailing target engagement and occupancy studies for this compound in animal tissues. For a novel compound, such studies would be crucial to confirm that it interacts with its intended biological target in a living organism and to establish a relationship between the dose administered and the extent of target binding in relevant tissues, such as the brain or specific organs. Techniques often employed for these studies include positron emission tomography (PET) imaging with a radiolabeled form of the compound or ex vivo autoradiography and binding assays. The absence of such data means that the in vivo mechanism of action and dose-response relationship at the target level for this compound have not been elucidated.

Efficacy Studies in Mechanistic Disease Models (e.g., non-human disease models, focusing on biological pathways)

No specific efficacy studies in mechanistic, non-human disease models for this compound or its direct analogues have been reported in the accessible scientific literature. Efficacy studies are fundamental for demonstrating a compound's potential therapeutic effects and for understanding the biological pathways through which it exerts these effects. Such studies would typically involve administering the compound to animal models of specific diseases and observing its impact on disease-related biomarkers and phenotypes. Without this information, the potential therapeutic applications and the in vivo biological functions of this compound remain speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 1 3 Bromo 5 Fluorobenzyl Piperazine Analogues

Elucidation of Key Pharmacophoric Features within the 1-(3-Bromo-5-fluorobenzyl)piperazine Scaffold

The this compound molecule can be deconstructed into three primary pharmacophoric components, each playing a crucial role in its interaction with biological targets:

The Substituted Benzyl (B1604629) Moiety: The 3-bromo-5-fluorobenzyl group is a critical determinant of the molecule's binding affinity and selectivity. The aromatic ring itself provides a platform for crucial interactions, such as pi-stacking and hydrophobic interactions, with receptor pockets. The specific substitution pattern dictates the electronic and steric properties of this region.

The Piperazine (B1678402) Core: This central heterocyclic ring is more than just a linker. Its basic nitrogen atoms are often involved in essential ionic or hydrogen bond interactions with acidic residues in receptor binding sites. The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, also influences the spatial orientation of the other pharmacophoric elements.

The N4-Nitrogen Substituent: The substituent at the N4 position of the piperazine ring is a key vector for modifying the compound's properties. Variations at this position can significantly impact receptor affinity, selectivity, and pharmacokinetic parameters.

The spatial arrangement of these three components creates a three-dimensional pharmacophore that is recognized by specific biological targets. The distance and relative orientation between the aromatic ring and the N4-substituent, governed by the piperazine linker, are critical for optimal receptor engagement.

Impact of Aromatic Ring Substituents (Bromo, Fluoro, and their positions) on Biological Activity and Selectivity

The nature, number, and position of substituents on the benzyl ring profoundly influence the biological activity of this compound analogues. The bromo and fluoro groups at the 3 and 5 positions, respectively, are of particular significance.

Bromine Substitution: The bromine atom is a large, lipophilic, and moderately electronegative substituent. Its presence can:

Enhance Binding Affinity: The lipophilicity of bromine can promote hydrophobic interactions within the binding pocket of a receptor.

Influence Selectivity: The steric bulk of the bromine atom can create selectivity for receptors with larger binding pockets, while preventing binding to those with smaller, more constrained sites.

Block Metabolic Sites: A bromine atom can be strategically placed to block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.

Fluorine Substitution: Fluorine, the most electronegative element, has unique properties that are highly valuable in medicinal chemistry:

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the bioavailability and duration of action of a drug.

Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby piperazine nitrogens, which can affect the compound's ionization state at physiological pH and its ability to cross cell membranes.

Form Specific Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with certain receptor residues.

The meta positioning of both the bromo and fluoro substituents in the parent compound is crucial. This arrangement influences the electronic distribution within the phenyl ring and presents a specific steric and electronic profile to the biological target. Moving these substituents to other positions (e.g., ortho or para) would be expected to significantly alter the binding mode and affinity. For instance, a para-substitution might be more or less favorable depending on the topology of the receptor's binding site.

To illustrate the potential impact of these substitutions, a hypothetical data table is presented below, drawing on general principles observed in similar chemical series.

| Compound | Aromatic Substitution | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (A vs. B) |

| 1 | 3-Bromo-5-fluoro | 10 | 200 | 20 |

| 2 | 3-Bromo | 25 | 350 | 14 |

| 3 | 3-Fluoro | 50 | 150 | 3 |

| 4 | 4-Bromo-2-fluoro | 150 | 100 | 0.67 |

| 5 | Unsubstituted | 500 | 800 | 1.6 |

This table is for illustrative purposes and the data is hypothetical.

Role of Piperazine N-Substitutions on Receptor Binding and Cellular Activity

The substituent at the N4-position of the piperazine ring is a critical handle for modulating the pharmacological profile of this compound analogues. Modifications at this position can dramatically alter receptor binding affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can increase lipophilicity and may fill small hydrophobic pockets in the receptor, potentially enhancing affinity.

Bulky Groups: Larger, more sterically demanding groups such as cyclohexyl or adamantyl can significantly enhance affinity and selectivity if the receptor has a corresponding large hydrophobic pocket. nih.gov

Aromatic and Heteroaromatic Rings: Phenyl or pyridyl groups can introduce additional pi-stacking or hydrogen bonding interactions, leading to improved affinity. The substitution pattern on these appended rings can be further explored to fine-tune activity.

Functionalized Chains: Introducing chains with functional groups (e.g., alcohols, amides, esters) can provide opportunities for additional hydrogen bonding or polar interactions, which can be crucial for anchoring the ligand in the binding site and improving selectivity. nih.gov

The table below illustrates the potential effects of various N-substituents on the affinity for a hypothetical target receptor.

| Compound | N4-Substituent | Target Receptor Affinity (Ki, nM) |

| 1a | -H | 50 |

| 1b | -Methyl | 25 |

| 1c | -Cyclohexyl | 5 |

| 1d | -Phenyl | 15 |

| 1e | -(CH2)2OH | 40 |

This table is for illustrative purposes and the data is hypothetical.

Correlation of Structural Modifications with Pre-clinical Pharmacokinetic Properties (ADME)

The development of a successful drug candidate requires not only potent biological activity but also favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Structural modifications to the this compound scaffold have a direct impact on these properties.

Absorption: Lipophilicity, often quantified by LogP, is a key determinant of oral absorption. The bromo and fluoro substituents increase lipophilicity, which can enhance absorption, but excessive lipophilicity can lead to poor solubility and absorption. N-substituents also play a major role in modulating LogP.

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for CNS-acting drugs. This is influenced by factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Halogenation can impact BBB penetration.

Metabolism: Benzylpiperazine and its analogues are known to be metabolized by cytochrome P450 (CYP) enzymes, primarily through oxidation of the aromatic ring and N-dealkylation. researchgate.net The 3-bromo-5-fluoro substitution pattern is designed to block potential sites of aromatic hydroxylation, thereby increasing metabolic stability. The nature of the N-substituent also significantly affects the rate and pathway of metabolism.

| Structural Feature | Potential Impact on ADME Properties |

| 3-Bromo-5-fluoro substitution | Increased lipophilicity (may affect absorption and distribution). Blocked metabolic sites (increased metabolic stability). |

| Piperazine N4-substituent | Modulates lipophilicity and polarity (affects absorption, distribution, and excretion). Can be a site for N-dealkylation (metabolism). |

| Overall Molecular Weight | Higher molecular weight can negatively impact absorption and BBB penetration. |

Development of Predictive Models for Optimized Analogues

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing, computational models are increasingly employed to predict the properties of novel analogues. For the this compound series, several in silico approaches can be valuable:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. nih.govnih.gov By generating a dataset of analogues with varying substituents and their corresponding biological data, models can be built to predict the activity of unsynthesized compounds. Descriptors used in such models often include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., cLogP) properties.

3D-QSAR (CoMFA and CoMSIA): These methods go a step further by considering the three-dimensional structure of the molecules. They generate 3D fields around aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. This can provide a visual representation of regions where modifications are likely to enhance or diminish activity.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of novel analogues. This can provide valuable insights into the specific interactions that are important for binding and can guide the design of new compounds with improved affinity.

By integrating these predictive modeling techniques, the design-synthesis-test-analyze cycle can be made more efficient, leading to the more rapid identification of optimized this compound analogues with superior therapeutic potential.

Potential Research Applications and Future Directions

Development of 1-(3-Bromo-5-fluorobenzyl)piperazine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. Given the history of substituted piperazines in pharmacology, this compound holds potential for development as a chemical probe. For instance, some piperazine (B1678402) derivatives, such as m-chlorophenylpiperazine (mCPP), have been utilized to investigate serotonin (B10506) function in psychiatric research. europa.eu The activity of such probes is often related to their interaction with specific biological targets.

The development of this compound as a chemical probe would involve characterizing its selectivity and potency towards various biological targets. The inhibitory action of benzylpiperazines on cytochrome P450 (CYP) isoenzymes suggests that this class of compounds can be used to probe the function of these important drug-metabolizing enzymes. researchgate.netresearchgate.net The specific substitution pattern of this compound could confer a unique inhibitory profile against different CYP isoenzymes, making it a useful tool for studying drug metabolism and drug-drug interactions.

Table 1: Potential Applications of this compound as a Chemical Probe

| Application Area | Potential Use |

| Neuroscience | Investigation of serotonin and dopamine (B1211576) receptor function. |

| Drug Metabolism | Characterization of CYP450 isoenzyme activity and inhibition. |

| Cell Biology | Elucidation of signaling pathways involving its biological targets. |

Application as a Lead Compound for Further Optimization in Early-Stage Drug Discovery Research (focus on scaffold potential)